1-(3-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-12-5-7-16(8-6-12)22-11-15(10-17(22)23)21-18(24)20-14-4-2-3-13(19)9-14/h2-9,15H,10-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYSPMXTYPUTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Urea Formation: The final step involves the reaction of the brominated phenyl compound with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several urea derivatives and chalcones, enabling comparisons of substituent effects and bioactivity. Key analogs are discussed below:
Urea Derivatives with Pyrrolidinone Moieties
- 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (): Substituents: 4-Ethoxyphenyl (R1) and 4-methoxyphenyl (R2). Key Differences: Ethoxy and methoxy groups are electron-donating, enhancing solubility compared to the target’s bromo and methyl substituents.
Urea Derivatives with Heterocyclic Substituents
- 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea (): Substituents: Triazine-morpholine (R1) and 4-methylphenyl (R2). Implications: Unlike the target’s pyrrolidinone, this compound’s triazine core may engage in π-π stacking interactions, altering binding modes .
Urea Derivatives with Fluorinated Substituents
- 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-3-[2-(2-hydroxyethyl)phenyl]urea () :
- Substituents : 3-Bromo-5-(trifluoromethoxy)phenyl (R1) and 2-(2-hydroxyethyl)phenyl (R2).
- Key Differences : The trifluoromethoxy group enhances metabolic stability and electronegativity compared to the target’s simpler bromophenyl group.
- Implications : Hydroxyethyl groups improve aqueous solubility, a feature absent in the target compound .
Chalcone Analogs with Halogenated Substituents
- Structural Contrast: Chalcones lack the urea linkage and pyrrolidinone ring, relying on α,β-unsaturated ketones for reactivity. The target’s urea group may offer improved hydrogen-bonding capacity for target engagement .
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Substituent Effects: Bromine in the target compound may enhance lipophilicity and binding to hydrophobic targets, while methyl groups on the pyrrolidinone ring could stabilize conformational rigidity.
- Bioactivity Gaps : Unlike cytotoxic chalcones (e.g., C3), the target’s urea scaffold has uncharacterized bioactivity. Testing against cancer cells or enzymatic targets (e.g., kinases) is warranted.
- Synthetic Accessibility : The target’s synthesis likely parallels –9, but bromine’s reactivity may necessitate optimized conditions to avoid debromination.
Biological Activity
1-(3-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following:
- Molecular Formula : C18H18BrN3O2
- Molecular Weight : 388.265 g/mol
- Structural Features : It comprises a bromophenyl group, a pyrrolidinone moiety, and a urea functional group, which are critical for its biological interactions.
Antibacterial Properties
Preliminary studies suggest that this compound exhibits antibacterial activity . This activity may be attributed to its ability to inhibit bacterial enzyme systems or disrupt cell wall synthesis.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent , potentially modulating inflammatory pathways through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could also influence receptor activity, affecting signal transduction pathways related to inflammation and infection.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound can significantly reduce bacterial growth in several strains, indicating its potential as a therapeutic agent against bacterial infections.
- Cell Line Studies : Research involving cancer cell lines has shown that this compound can induce apoptosis in certain cancer types, suggesting its utility in oncology .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique characteristics of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Compound A | Contains piperazine | Different biological activity profile |
| Compound B | Contains triazole | Variations in substituents affecting reactivity |
| Compound C | Similar urea functionality | Distinct antibacterial properties |
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea?
The compound can be synthesized via multi-step reactions involving Claisen-Schmidt condensation for aryl ketone intermediates, followed by urea coupling. For example, microwave-assisted aldol condensation (as used for halogen-substituted chalcones in ) improves reaction efficiency and yield. Post-condensation, the pyrrolidinone moiety can be functionalized using nucleophilic substitution or cyclization reactions. Purification via column chromatography and characterization by NMR (e.g., H-NMR, C-NMR) and mass spectrometry are critical for validation .
Q. How is the structural elucidation of this compound performed, particularly confirming the urea and pyrrolidinone linkages?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive structural confirmation, as demonstrated in crystallographic studies of similar urea derivatives ( ). Spectroscopic methods include:
- H-NMR: Peaks at δ 8.5–9.5 ppm for urea NH protons.
- IR: Stretching vibrations at ~1650–1700 cm (C=O of pyrrolidinone) and ~3300 cm (N-H of urea).
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What in vitro cytotoxicity assays are suitable for evaluating this compound’s anticancer potential?
Presto Blue™ or MTT assays on cancer cell lines (e.g., MCF-7 breast cancer cells) are standard. In , IC values were determined using Presto Blue™, with absorbance measured at 570/600 nm. A dose-response curve (7.81–100 µg/mL) and morphological analysis (e.g., cell shrinkage, membrane blebbing) are recommended to assess proliferation inhibition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
SAR studies should focus on:
- Halogen substitution : Bromine at the 3-position (meta) on the phenyl ring may enhance cytotoxicity, as seen in chalcone derivatives ( ).
- Pyrrolidinone modifications : Introducing electron-withdrawing groups (e.g., nitro) at the 5-oxo position could stabilize binding interactions.
- Urea linker flexibility : Varying substituents on the 4-methylphenyl group to modulate lipophilicity and target affinity .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
Challenges include disorder in aromatic rings and twinned crystals . Using SHELXD for phase determination and SHELXL for refinement ( ) with high-resolution data (≤1.0 Å) improves accuracy. For twinned data, the Hooft parameter or TWINLAW commands in SHELXL are applied .
Q. How can computational modeling predict this compound’s pharmacokinetic and toxicological profiles?
In silico tools like SwissADME or ADMETLab predict:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
